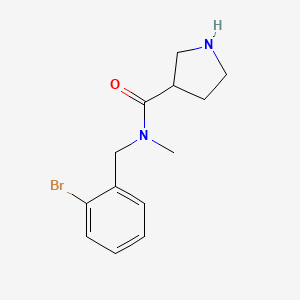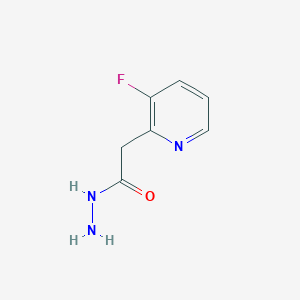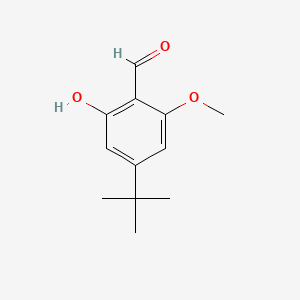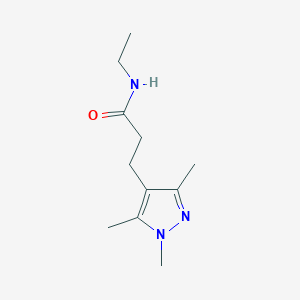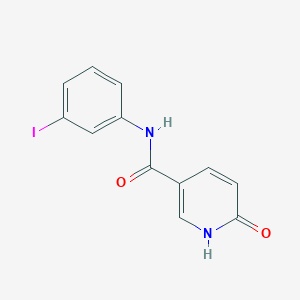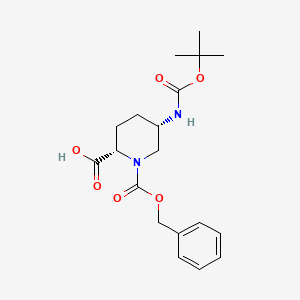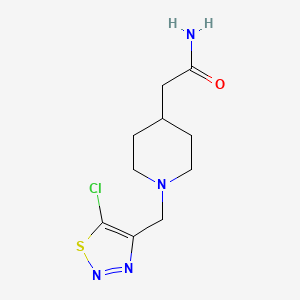
2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their versatile biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
The synthesis of 2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide typically involves the reaction of 5-chloro-1,2,3-thiadiazole with piperidine derivativesThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Analyse Des Réactions Chimiques
2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its anticancer properties, it is being investigated for potential use in cancer therapy.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide involves its interaction with various molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact strongly with biological targets. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its antimicrobial, antifungal, and anticancer effects .
Comparaison Avec Des Composés Similaires
2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide can be compared with other thiadiazole derivatives, such as:
5-Chloro-1,2,3-thiadiazole: A precursor in the synthesis of the compound.
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Thiazole derivatives: These compounds also exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties
The uniqueness of this compound lies in its specific structure, which combines the thiadiazole ring with a piperidine moiety, enhancing its biological activity and making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H15ClN4OS |
|---|---|
Poids moléculaire |
274.77 g/mol |
Nom IUPAC |
2-[1-[(5-chlorothiadiazol-4-yl)methyl]piperidin-4-yl]acetamide |
InChI |
InChI=1S/C10H15ClN4OS/c11-10-8(13-14-17-10)6-15-3-1-7(2-4-15)5-9(12)16/h7H,1-6H2,(H2,12,16) |
Clé InChI |
MLWBBVVDVBHWII-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC(=O)N)CC2=C(SN=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)

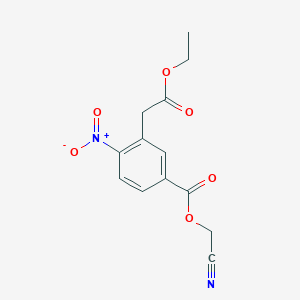
![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)
